molecular formula C21H32O4 B585947 15(R)-15-methyl Prostaglandin A2

15(R)-15-methyl Prostaglandin A2

Cat. No.: B585947
M. Wt: 348.5 g/mol
InChI Key: UEBXYYKXJUBAJX-ULDSDQABSA-N
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Description

15®-15-methyl Prostaglandin A2 is a synthetic analog of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. 15®-15-methyl Prostaglandin A2 is known for its unique stereochemistry and biological activities, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 15®-15-methyl Prostaglandin A2 is the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA) type A receptors (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The 15®-15-methyl Prostaglandin A2 interacts with GABAAR, causing a significant reduction in GABA-induced currents through these receptors . This interaction suggests that 15®-15-methyl Prostaglandin A2 might serve as a novel scaffold for the development of selective GABAAR modulators .

Biochemical Pathways

The 15®-15-methyl Prostaglandin A2 is part of the large family of prostaglandins, which are structurally characterized by the presence of an α,β-unsaturated keto functionality . Prostaglandins are involved in a wide range of biological processes, including blood pressure homeostasis, inflammation, and pain perception . They act through specific G-protein coupled receptors .

Pharmacokinetics

Prostaglandins, in general, are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . More research is needed to understand the ADME properties of 15®-15-methyl Prostaglandin A2 and their impact on bioavailability.

Result of Action

The 15®-15-methyl Prostaglandin A2 significantly reduces GABA-induced currents through GABAAR . This reduction suggests that the compound might have potential therapeutic effects, particularly in conditions where modulation of GABAAR is beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15®-15-methyl Prostaglandin A2 involves several key steps:

Industrial Production Methods

Industrial production of 15®-15-methyl Prostaglandin A2 typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

15®-15-methyl Prostaglandin A2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the double bonds and functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 15®-15-methyl Prostaglandin A2, each with unique biological activities .

Scientific Research Applications

15®-15-methyl Prostaglandin A2 has numerous applications in scientific research:

Comparison with Similar Compounds

15®-15-methyl Prostaglandin A2 is unique due to its specific stereochemistry and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their stereochemistry and specific biological effects, highlighting the uniqueness of 15®-15-methyl Prostaglandin A2.

Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,12-14,16-18,25H,3-4,6,8-11,15H2,1-2H3,(H,23,24)/b7-5-,16-14+/t17-,18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBXYYKXJUBAJX-ULDSDQABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@](C)(/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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